Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
This compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a five-membered ring . It also contains a phenylpiperazine moiety, which is a common structural component in many pharmaceutical drugs . The sulfonyl group attached to the piperazine ring could potentially enhance the compound’s solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiophene ring connected to a phenylpiperazine moiety via a sulfonyl bridge. The ethyl ester group would be attached to the thiophene ring at the 2-position.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms would influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis Methods and Chemical Reactions
Catalysis and Synthesis of Heterocyclic Compounds : Thiophene derivatives have been used as catalysts and reactants in the synthesis of complex heterocyclic compounds. For instance, a study detailed the use of 4-(4′-Diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a catalyst in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting the efficiency and reusability of the catalyst in producing a wide range of products with excellent yields (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Antimicrobial and Antioxidant Activities : Another research explored the microwave-assisted synthesis of hybrid molecules containing thiophene and evaluated their biological activities, including antimicrobial, antilipase, and antiurease activities. This study indicates the potential of thiophene derivatives in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Materials Science and Polymer Research
Sulfonated Poly(thiophenylene) for Proton Conductivity : Research into poly(thiophenylenesulfonic acid) demonstrated the synthesis of a novel class of polyaromatic electrolyte with high sulfonic acid group content. This material showed good water affinity and excellent proton conductivity, suggesting its utility in fuel cell applications (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Nonlinear Optical Limiting : The design and synthesis of thiophene dyes for enhanced nonlinear optical limiting were explored, highlighting their potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition, in the brain.
Mode of Action
This inhibition could prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound may affect the cholinergic pathway by inhibiting AChE. This inhibition could lead to an increase in acetylcholine levels, which could enhance cholinergic neurotransmission. This may have downstream effects on cognitive function, as acetylcholine is involved in memory and learning processes .
Result of Action
The result of the compound’s action would depend on its specific interactions with its target and the subsequent biochemical changes. If it acts as an AChE inhibitor, it could potentially enhance cognitive function by increasing acetylcholine levels and enhancing cholinergic neurotransmission .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate are not fully understood yet. Compounds with similar structures have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions could potentially influence various biochemical reactions.
Cellular Effects
The cellular effects of this compound are currently under investigation. Similar compounds have shown inhibitory activities against AChE, which plays a crucial role in nerve function . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of this compound is not yet fully understood. Similar compounds have been found to inhibit AChE, suggesting that this compound might exert its effects at the molecular level through enzyme inhibition .
Properties
IUPAC Name |
ethyl 4-phenyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-29-23(26)21-22(20(17-30-21)18-9-5-3-6-10-18)31(27,28)25-15-13-24(14-16-25)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONRYIVNOQOXSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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